tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate
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Overview
Description
tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C10H13FN2O4S and a molecular weight of 276.2846 . This compound is known for its unique chemical structure, which includes a tert-butyl group, a fluorosulfonyl group, and a pyridinyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(fluorosulfonyl)pyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:
tert-ButylN-[4-(fluorosulfonyl)pyridin-2-yl]carbamate: This compound has a similar structure but with the fluorosulfonyl group at a different position on the pyridine ring.
tert-ButylN-[6-(fluorosulfonyl)pyridin-4-yl]carbamate: Another similar compound with the fluorosulfonyl group at the 4-position on the pyridine ring. The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
tert-butyl N-(6-fluorosulfonylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-5-4-6-8(12-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHWDLRLEZSJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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